molecular formula C11H15NO6 B14418910 1,2,3,4,5-Pentamethoxy-6-nitrosobenzene CAS No. 84802-28-8

1,2,3,4,5-Pentamethoxy-6-nitrosobenzene

Cat. No.: B14418910
CAS No.: 84802-28-8
M. Wt: 257.24 g/mol
InChI Key: GWLNBNLWUNLQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,5-Pentamethoxy-6-nitrosobenzene is an organic compound characterized by the presence of five methoxy groups and a nitroso group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Pentamethoxy-6-nitrosobenzene can be synthesized through several methods. One common approach involves the direct nitrosation of 1,2,3,4,5-pentamethoxybenzene using nitrosating agents such as nitrosyl chloride (NOCl) or nitrosyl sulfuric acid (NOHSO4) under controlled conditions . The reaction typically requires an acidic medium and is carried out at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentamethoxy-6-nitrosobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,2,3,4,5-pentamethoxy-6-nitrobenzene.

    Reduction: Formation of 1,2,3,4,5-pentamethoxy-6-aminobenzene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2,3,4,5-Pentamethoxy-6-nitrosobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-pentamethoxy-6-nitrosobenzene involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s methoxy groups can influence its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5-Pentamethoxy-6-nitrosobenzene is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

84802-28-8

Molecular Formula

C11H15NO6

Molecular Weight

257.24 g/mol

IUPAC Name

1,2,3,4,5-pentamethoxy-6-nitrosobenzene

InChI

InChI=1S/C11H15NO6/c1-14-7-6(12-13)8(15-2)10(17-4)11(18-5)9(7)16-3/h1-5H3

InChI Key

GWLNBNLWUNLQLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1OC)OC)OC)OC)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.